

# Benzyl 4-(bromomethyl)piperidine-1-carboxylate molecular weight

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## Compound of Interest

**Compound Name:** *Benzyl 4-(bromomethyl)piperidine-1-carboxylate*

**Cat. No.:** *B112004*

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## An In-depth Technical Guide to **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**

For researchers, scientists, and drug development professionals, understanding the characteristics and utility of key synthetic intermediates is paramount. **Benzyl 4-(bromomethyl)piperidine-1-carboxylate** is a vital building block in medicinal chemistry, primarily utilized for the introduction of the N-benzyl-4-methylpiperidine moiety into more complex molecules. This guide provides a comprehensive overview of its properties, a detailed hypothetical synthesis protocol, and its applications in the field of drug discovery.

## Physicochemical Properties

The fundamental properties of **Benzyl 4-(bromomethyl)piperidine-1-carboxylate** are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

| Property          | Value  |
|-------------------|--|
| Molecular Weight  | 312.21 g/mol   |
| Molecular Formula | C <sub>14</sub> H <sub>18</sub> BrNO <sub>2</sub> <a href="#">[1]</a>                          |
| CAS Number        | 159275-17-9 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                        |
| IUPAC Name        | Benzyl 4-(bromomethyl)piperidine-1-carboxylate <a href="#">[1]</a>                             |
| Appearance        | Expected to be a solid or oil  |
| Solubility        | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF |

Note: Specific physical properties like melting point and boiling point are not readily available for this exact compound. However, a structurally similar compound, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, has a reported boiling point of 318.337 °C at 760 mmHg and a density of 1.271 g/cm<sup>3</sup>.[\[4\]](#)

## Synthesis and Experimental Protocol

**Benzyl 4-(bromomethyl)piperidine-1-carboxylate** is typically synthesized from its corresponding alcohol precursor, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. The conversion of the primary alcohol to an alkyl bromide is a standard transformation in organic synthesis. Below is a detailed hypothetical protocol for this reaction using phosphorus tribromide (PBr<sub>3</sub>).

### Experimental Protocol: Synthesis via Bromination

Objective: To synthesize **Benzyl 4-(bromomethyl)piperidine-1-carboxylate** from Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

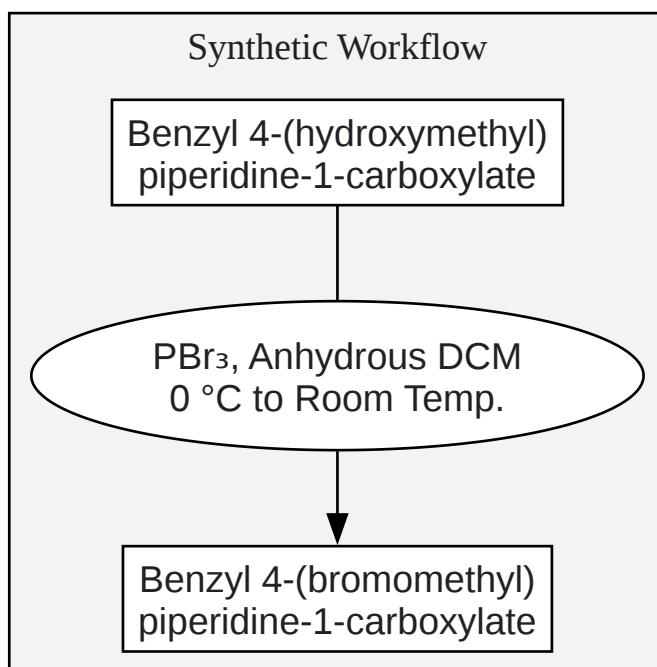
- Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)
- Phosphorus tribromide (PBr<sub>3</sub>) (0.4 eq)

- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Eluent (e.g., Hexane/Ethyl Acetate mixture)

**Procedure:**

- Reaction Setup: A dry round-bottom flask is charged with Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
- Reagent Addition: Phosphorus tribromide (0.4 eq), dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
- Reaction Monitoring: The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Workup:** Once the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with dichloromethane.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Purification:** The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**.



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Caption: Synthetic pathway for **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**.

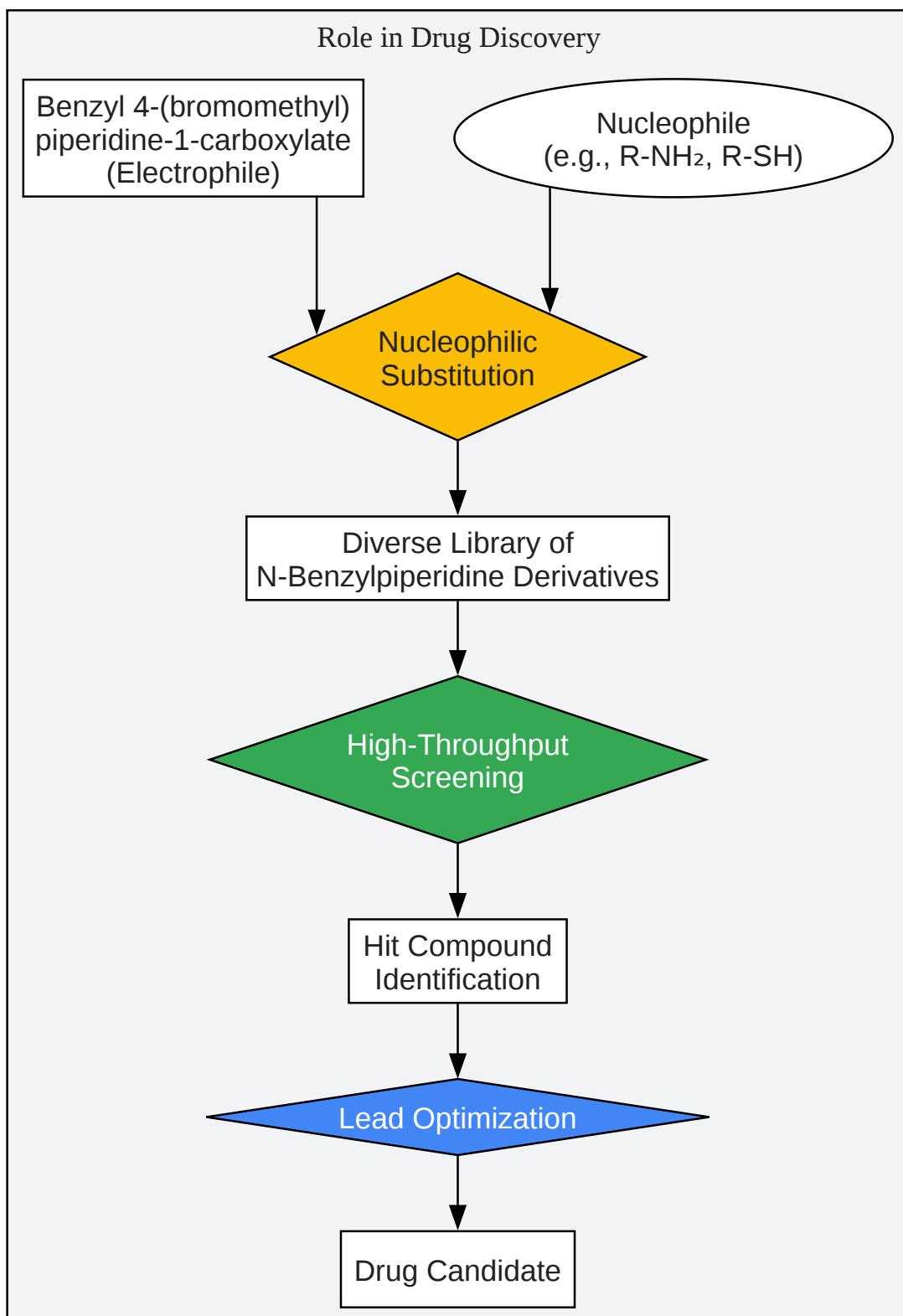
## Applications in Drug Development

The N-benzyl piperidine (N-BP) structural motif is a cornerstone in modern drug discovery, valued for its three-dimensional structure and its ability to engage in crucial cation-π

interactions with biological targets.<sup>[5]</sup> This scaffold is present in numerous approved drugs and clinical candidates.<sup>[5]</sup>

**Benzyl 4-(bromomethyl)piperidine-1-carboxylate** serves as a key electrophilic intermediate for incorporating this valuable N-benzyl-4-methylpiperidine core. The bromomethyl group is a reactive handle that allows for facile nucleophilic substitution by a wide range of nucleophiles (e.g., amines, thiols, carbanions), enabling the construction of diverse molecular libraries for screening.

Derivatives of the N-benzylpiperidine scaffold have been extensively investigated for various therapeutic targets. Notably, they are prominent in the development of novel acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.<sup>[6][7]</sup> The synthesis of such inhibitors often involves linking the N-benzylpiperidine moiety to another pharmacophore, a connection frequently achieved by leveraging a reactive intermediate like **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**.



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Caption: Logical workflow for the use of the title compound in drug discovery.

## Conclusion

**Benzyl 4-(bromomethyl)piperidine-1-carboxylate** is a strategically important molecule in medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its bromomethyl group make it an ideal building block for the synthesis of complex molecules containing the N-benzylpiperidine scaffold. The detailed synthetic protocol and the outlined applications underscore its value to researchers and scientists dedicated to the discovery and development of novel therapeutics.

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